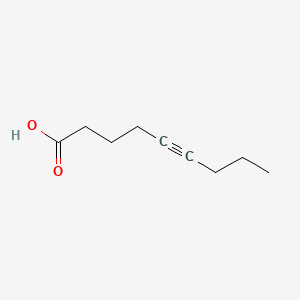![molecular formula C9H15N B14638468 3,5,5-Trimethyl-7-azabicyclo[4.1.0]hept-2-ene CAS No. 52378-81-1](/img/structure/B14638468.png)
3,5,5-Trimethyl-7-azabicyclo[4.1.0]hept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,5-Trimethyl-7-azabicyclo[410]hept-2-ene is an organic compound with a unique bicyclic structure
Métodos De Preparación
The synthesis of 3,5,5-Trimethyl-7-azabicyclo[4.1.0]hept-2-ene typically involves several steps. One common method includes the catalytic hydrogenation of a precursor compound, followed by cyclization to form the bicyclic structure. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow reactors to increase yield and efficiency.
Análisis De Reacciones Químicas
3,5,5-Trimethyl-7-azabicyclo[4.1.0]hept-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated bicyclic compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
3,5,5-Trimethyl-7-azabicyclo[4.1.0]hept-2-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,5,5-Trimethyl-7-azabicyclo[4.1.0]hept-2-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved in its mechanism of action may include metabolic processes where the compound is either a substrate or an inhibitor.
Comparación Con Compuestos Similares
3,5,5-Trimethyl-7-azabicyclo[4.1.0]hept-2-ene can be compared with other similar compounds, such as:
3,7,7-Trimethylbicyclo[4.1.0]hept-2-ene: This compound has a similar bicyclic structure but lacks the nitrogen atom present in this compound.
3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2,5-dione: This compound contains additional functional groups, such as ketones, which give it different chemical properties.
The uniqueness of 3,5,5-Trimethyl-7-azabicyclo[41
Propiedades
Número CAS |
52378-81-1 |
|---|---|
Fórmula molecular |
C9H15N |
Peso molecular |
137.22 g/mol |
Nombre IUPAC |
3,5,5-trimethyl-7-azabicyclo[4.1.0]hept-2-ene |
InChI |
InChI=1S/C9H15N/c1-6-4-7-8(10-7)9(2,3)5-6/h4,7-8,10H,5H2,1-3H3 |
Clave InChI |
OYKHNBAXTSVFMH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2C(N2)C(C1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



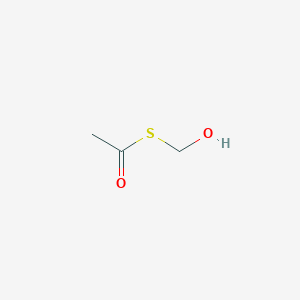
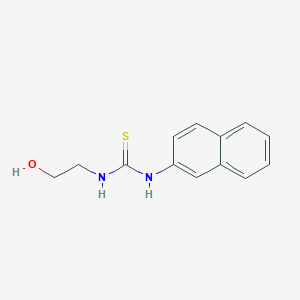
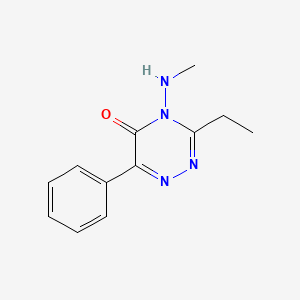
![5H-Indolo[2,3-b]quinoxaline, 1,4-dibutoxy-](/img/structure/B14638409.png)
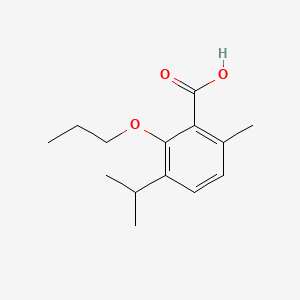

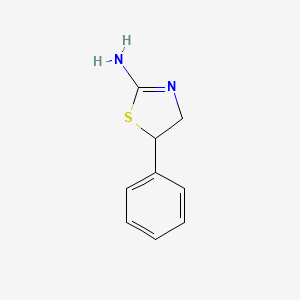
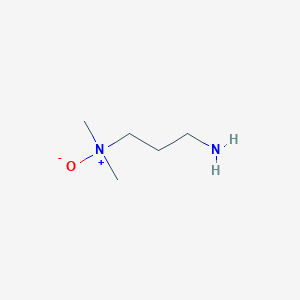
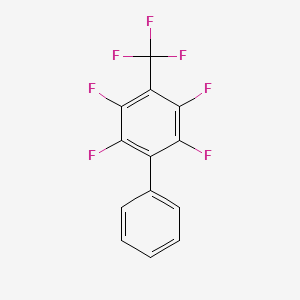
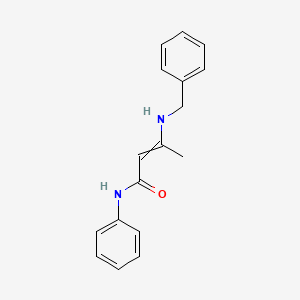

![2-({[(2-Chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14638469.png)
